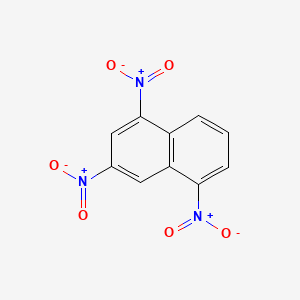
Naphthalene, 1,3,5-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,3,5-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 5 positions of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,3,5-trinitro- typically involves the nitration of naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds through the formation of nitronium ions (NO2+), which act as electrophiles and attack the aromatic ring of naphthalene.
Industrial Production Methods: Industrial production of Naphthalene, 1,3,5-trinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of naphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1,3,5-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed:
Reduction: The major products are the corresponding amino derivatives of naphthalene.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Naphthalene, 1,3,5-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The nitro groups can also participate in electron transfer processes, making the compound useful in redox reactions.
Comparison with Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1,3,6-Trinitronaphthalene: Another trinitro derivative of naphthalene with nitro groups at different positions.
Uniqueness: Naphthalene, 1,3,5-trinitro- is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and applications. Its structure allows for distinct interactions and reactions compared to other trinitro derivatives.
Properties
CAS No. |
2243-94-9 |
|---|---|
Molecular Formula |
C10H5N3O6 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,3,5-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)6-4-8-7(10(5-6)13(18)19)2-1-3-9(8)12(16)17/h1-5H |
InChI Key |
OVYNZJGOWOXAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)

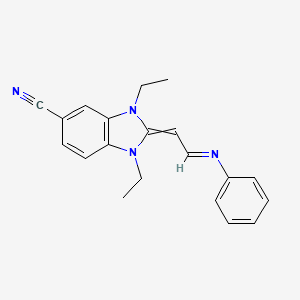
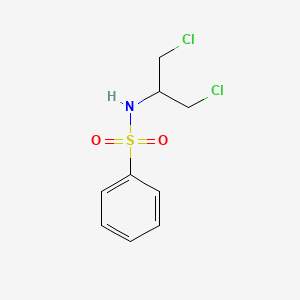

![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
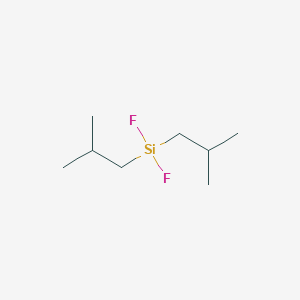
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
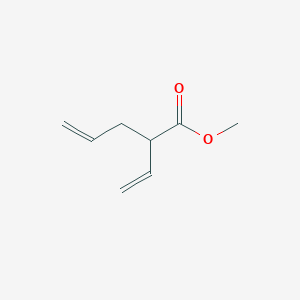
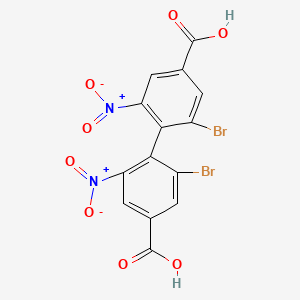
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

